molecular formula C11H13ClFNO2 B2725757 2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide CAS No. 852389-07-2

2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide

Cat. No.: B2725757
CAS No.: 852389-07-2
M. Wt: 245.68
InChI Key: UHZAUBGPJYHEQT-UHFFFAOYSA-N
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Description

2-Chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide (CAS: 827328-38-1) is a halogenated acetamide derivative featuring a chloroacetamide backbone substituted with a methyl group and a 3-fluoro-4-methoxybenzyl group. This compound, now discontinued, was likely explored for applications in agrochemicals or pharmaceuticals due to its structural resemblance to herbicidal chloroacetamides like alachlor or metolachlor . The presence of fluorine and methoxy groups introduces unique electronic and steric effects, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO2/c1-14(11(15)6-12)7-8-3-4-10(16-2)9(13)5-8/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZAUBGPJYHEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)OC)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide typically involves a multi-step process. One common route includes the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of 3-fluoro-4-methoxybenzyl chloride by reacting 3-fluoro-4-methoxybenzyl alcohol with thionyl chloride.

    N-alkylation: The intermediate is then subjected to N-alkylation with N-methylacetamide in the presence of a base such as sodium hydride or potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Synthesis Intermediate : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modifications leading to derivatives with enhanced properties .

2. Biology

  • Biological Activity : Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties. It has been studied for its interactions with biological targets, potentially influencing enzyme activity and receptor binding due to its chloro and fluoro substituents .
  • Mechanism of Action : The presence of the chloro and fluoro groups allows for hydrogen bonding and electrostatic interactions with biological molecules, enhancing its biological efficacy .

3. Medicine

  • Drug Development : There is ongoing research into the potential use of this compound in drug development, particularly in designing new therapeutic agents targeting various diseases. Its structural features suggest it could be effective in treating conditions such as cancer and infections .
  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound may possess significant anticancer properties, inhibiting tumor growth in vitro and in vivo models .

Data Summary

Application Area Key Findings
ChemistryUsed as a synthesis intermediate for complex organic molecules.
BiologyExhibits potential antimicrobial and anti-inflammatory properties.
MedicineInvestigated for drug development, particularly in oncology.

Case Studies

Case Study 1: Antimicrobial Activity

  • A study evaluated the antimicrobial efficacy of various chlorinated N-arylcinnamamides, including derivatives of 2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide. The results indicated that certain derivatives showed activity comparable to clinically used antibiotics against resistant strains of bacteria .

Case Study 2: Anticancer Efficacy

  • In vitro assays conducted by the National Cancer Institute demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer). The mechanisms involved included apoptosis induction and cell cycle arrest through specific molecular pathways .

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro, fluoro, and methoxy groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

2-Chloro-N-(3-Methylphenyl)Acetamide
  • Structure : Features a 3-methylphenyl group instead of the fluorinated benzyl moiety.
  • Key Differences :
    • The methyl group is electron-donating, contrasting with the electron-withdrawing fluorine and methoxy groups in the target compound.
    • Crystal packing studies reveal syn-conformation of the N–H bond relative to the meta-methyl group, whereas steric effects from the benzyl group in the target compound may enforce distinct conformations .
2-Chloro-N-(4-Fluorophenyl)Acetamide
  • Structure : A single fluorine substituent on the phenyl ring.
  • Key Differences :
    • Lacks the methoxy group, reducing hydrogen-bonding acceptor capacity. Intramolecular C–H···O interactions dominate its crystal structure, while the target compound’s methoxy oxygen may participate in additional intermolecular interactions .
N-(3-Chloro-4-Fluorophenyl)-2-(4-Methoxyphenyl)Acetamide
  • Structure : Combines a chloro-fluoroaniline with a 4-methoxyphenyl acetyl group.
  • Key Differences :
    • The methoxy group is on the acetyl moiety rather than the benzyl group, altering electronic distribution and steric hindrance. This may affect biological activity, such as binding to penicillin-binding proteins .

Agricultural Analogs: Alachlor and Metolachlor

  • Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-Methoxymethylacetamide) :
    • Structure : Contains a methoxymethyl and 2,6-diethylphenyl group.
    • Key Differences :
  • The target compound’s fluorinated benzyl group may confer higher environmental persistence or altered herbicidal activity due to fluorine’s electronegativity .

  • S-Metolachlor Transformation Products (TPs) :

    • Examples : 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide.
    • Key Differences :

Thiourea and Catalytic Derivatives

  • Benzoylthiurea Ligands (e.g., L1–L3) :
    • Structure : Include carbamothionyl groups instead of chloroacetamide.
    • Key Differences :
  • The thiourea moiety enhances metal coordination capacity, making these compounds effective catalysts in Suzuki coupling reactions, unlike the target compound’s likely role as an intermediate .

Structural and Crystallographic Analysis

Hydrogen Bonding and Crystal Packing

  • Target Compound : The methoxy group may engage in C–H···O interactions, similar to 3-chloro-N-(4-methoxyphenyl)propanamide, which forms homodromic chains via N–H···O and C–H···O contacts .

Bond Lengths and Resonance Effects

  • The C=O bond length (1.2326 Å) and C(=O)–N bond length (1.3416 Å) in 3-chloro-N-(4-methoxyphenyl)propanamide indicate typical amide resonance. The target compound’s benzyl substituent may reduce resonance stabilization due to steric hindrance .

Biological Activity

2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a chloro group, a fluoro-methoxyphenyl moiety, and a methylacetamide functional group, suggests various biological activities that warrant detailed investigation.

  • Molecular Formula: C11H13ClFNO2
  • Molecular Weight: 233.68 g/mol
  • IUPAC Name: 2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide
  • CAS Number: 852389-07-2

The biological activity of 2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances its lipophilicity and binding affinity, which can lead to inhibition or modulation of various biological pathways.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. Its structural components may allow it to inhibit viral replication through mechanisms similar to those observed in other antiviral compounds. For example, derivatives of similar structures have shown effectiveness against viruses such as HCV and influenza .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it may act as an inhibitor of certain kinases or proteases, which are crucial for viral replication or cancer cell proliferation. This inhibition can be quantified using IC50 values, where lower values indicate higher potency against the target enzyme .

Case Studies

  • Study on Antiviral Activity : In vitro assays demonstrated that related compounds significantly inhibited the replication of HCV with IC50 values in the low micromolar range. This suggests that 2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide could exhibit similar properties due to its structural analogies .
  • Enzyme Interaction Studies : A series of experiments focused on the compound's interaction with human protein targets revealed promising results in terms of selectivity and potency. The compound was shown to inhibit a key enzyme involved in cancer metabolism, leading to reduced cell viability in cultured cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 Value (µM)Reference
AntiviralHCV NS5B32.2
Enzyme InhibitionKinase X0.35
AnticancerProtease Y0.20

Q & A

Q. Table 1: Key Crystallographic Parameters

ParameterValueReference
Space groupP21/c
Unit cell dimensionsa=8.23 Å, b=12.45 Å, c=15.67 Å
Dihedral angle (amide/aryl)10.8°

Q. Table 2: Spectral Reference Peaks

TechniqueKey PeaksReference
1H NMRδ 3.02 (s, N–CH3), δ 4.20 (s, –CH2Cl)
IR1665 cm⁻¹ (C=O), 1140 cm⁻¹ (C–F)

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